molecular formula C15H28N2O2 B11565721 N'-octanoylcyclohexanecarbohydrazide

N'-octanoylcyclohexanecarbohydrazide

Cat. No.: B11565721
M. Wt: 268.39 g/mol
InChI Key: XYJWNJHCIBGLOP-UHFFFAOYSA-N
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Description

N’-octanoylcyclohexanecarbohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of an octanoyl group attached to a cyclohexane ring, which is further connected to a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-octanoylcyclohexanecarbohydrazide typically involves the reaction of cyclohexanecarbohydrazide with octanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of N’-octanoylcyclohexanecarbohydrazide can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: N’-octanoylcyclohexanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.

    Substitution: The hydrazide moiety can participate in substitution reactions, where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N’-octanoylcyclohexanecarbohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical entities.

    Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor agonists/antagonists.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazide derivatives have shown efficacy.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N’-octanoylcyclohexanecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydrazide moiety is known to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the octanoyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

  • N’-decanoylcyclohexanecarbohydrazide
  • N’-hexanoylcyclohexanecarbohydrazide
  • N’-butanoylcyclohexanecarbohydrazide

Comparison: N’-octanoylcyclohexanecarbohydrazide is unique due to its specific octanoyl chain length, which can influence its physical and chemical properties. Compared to its analogs with shorter or longer alkyl chains, it may exhibit different solubility, stability, and biological activity. The cyclohexane ring provides a rigid structure, which can affect the compound’s interaction with molecular targets compared to more flexible analogs.

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

N'-octanoylcyclohexanecarbohydrazide

InChI

InChI=1S/C15H28N2O2/c1-2-3-4-5-9-12-14(18)16-17-15(19)13-10-7-6-8-11-13/h13H,2-12H2,1H3,(H,16,18)(H,17,19)

InChI Key

XYJWNJHCIBGLOP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NNC(=O)C1CCCCC1

Origin of Product

United States

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